molecular formula C17H26N2O3 B2614244 tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate CAS No. 1774905-33-7

tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B2614244
CAS RN: 1774905-33-7
M. Wt: 306.406
InChI Key: YJFYBXHGLMJUSW-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1089280-53-4 . It has a molecular weight of 306.41 and a molecular formula of C17H26N2O3 . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is represented by the formula C17H26N2O3 . This indicates that the compound contains 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is a solid substance . It has a molecular weight of 306.4 and a molecular formula of C17H26N2O3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Key Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds such as Crizotinib, used in cancer treatment. The synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, and the product is confirmed through spectroscopic methods like MS and 1 HNMR (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Benziimidazole Compounds

It is also used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for creating biologically active benziimidazole compounds. The synthesis involves a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively (Liu Ya-hu, 2010).

Component in Molecular Structure Studies

In molecular structure studies, this compound contributes to the understanding of asymmetric units and molecular conformations, as demonstrated in its use in crystallography. It helps in elucidating the structure of molecules like meth­oxy­phenyl ring and pyrimidine ring (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Synthesis of Enantiopure Compounds

It plays a role in synthesizing enantiopure compounds, essential for creating specific drug molecules with targeted effects. For example, it is used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

The safety information available indicates that “tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” may cause skin and eye irritation (H315-H319) . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-8-17(18,9-11-19)13-6-5-7-14(12-13)21-4/h5-7,12H,8-11,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFYBXHGLMJUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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